molecular formula C22H25NO4 B2492056 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid CAS No. 1935383-98-4

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid

Cat. No.: B2492056
CAS No.: 1935383-98-4
M. Wt: 367.445
InChI Key: ZQHBZIFNOWTQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid is a derivative of alanine, a non-essential amino acid. This compound is often used in peptide synthesis and as a building block in various biochemical applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid typically involves the protection of the amino group of alanine with the fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents like dimethylformamide (DMF) and catalysts such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification process usually involves high-performance liquid chromatography (HPLC) to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of alanine, each with different functional groups that can be used in further chemical synthesis .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid apart is its specific structure, which includes an isopropyl group at the alpha carbon. This unique feature makes it particularly useful in the synthesis of peptides with branched side chains, offering more versatility in designing complex peptide structures .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-13(2)20(21(24)25)14(3)23-22(26)27-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHBZIFNOWTQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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